1-(1-methyl-1H-indol-6-yl)ethanone
Description
Significance of the Indole (B1671886) Scaffold in Chemical Research
The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged framework in drug discovery. wisdomlib.org This structural motif is present in numerous natural products, alkaloids, and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net Its ability to mimic peptide structures and bind to various enzymes makes it a valuable component in the design of novel therapeutic agents. researchgate.netchula.ac.th Researchers have successfully utilized indole derivatives to target a multitude of diseases, including cancer, microbial infections, and inflammatory conditions. researchgate.netijpsr.com The versatility of the indole nucleus allows for chemical modifications at various positions, enabling the fine-tuning of a compound's biological and physicochemical properties. mdpi.com
Overview of Acetophenone (B1666503) Derivatives in Medicinal and Organic Chemistry
Acetophenone and its derivatives are a class of aromatic ketones that serve as crucial intermediates in the synthesis of numerous pharmaceuticals and fine chemicals. nih.govresearchgate.net These compounds are not only valuable precursors but also exhibit a range of biological activities themselves, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ainih.gov The reactivity of the ketone group and the potential for substitution on the aromatic ring provide chemists with a powerful tool for creating diverse molecular architectures. studyraid.com For instance, the synthesis of various drugs like pyrrobutamine (B1217169) and biperiden (B1667296) relies on acetophenone derivatives as starting materials. researchgate.net
Specific Research Focus on 1-(1-methyl-1H-indol-6-yl)ethanone
Within the vast landscape of indole-based acetophenones, this compound has emerged as a compound of particular interest for researchers. Its structure, featuring a methyl group on the indole nitrogen and an acetyl group at the 6-position, presents a unique combination for synthetic exploration and potential biological evaluation. While specific research on this exact molecule is not as extensively documented as some of its isomers, its structural components suggest potential applications based on the known activities of related compounds. For example, derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains for the treatment of castration-resistant prostate cancer. nih.gov The synthesis of related indole-ethanone derivatives has also been explored in the context of creating novel analgesic and anti-inflammatory agents. eurekaselect.com
Chemical and Physical Properties
The fundamental properties of a compound are crucial for its application in research and synthesis. Below is a table summarizing the known properties of a closely related isomer, which can provide insights into the expected characteristics of this compound.
| Property | Value |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| Isomeric Compound | 1-(1-methyl-1H-indol-3-yl)ethanone |
| CAS Number (Isomer) | 19012-02-3 |
| Data for the 3-yl isomer is provided for reference. sigmaaldrich.comchemicalbook.com |
Synthesis and Research Findings
The synthesis of indole derivatives is a well-established field in organic chemistry. For instance, the synthesis of 1-(1-methyl-1H-indol-5-yl)ethanone can be achieved from 5-acetylindole and iodomethane. chemicalbook.com Similar strategies could likely be adapted for the synthesis of the 6-yl isomer.
Research into related indole acetophenones has yielded promising results. For example, certain acetophenone derivatives have shown potent and selective inhibitory activity against monoamine oxidase B (MAO-B), suggesting their potential in the development of treatments for neurodegenerative diseases. researchgate.net The structural similarity of this compound to these active compounds makes it a candidate for similar biological screening.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylindol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-4-3-9-5-6-12(2)11(9)7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZZNSAKRDTNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80707308 | |
| Record name | 1-(1-Methyl-1H-indol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80707308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202584-26-7 | |
| Record name | 1-(1-Methyl-1H-indol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80707308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 1 1 Methyl 1h Indol 6 Yl Ethanone
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
While specific experimental ESI-MS data for 1-(1-methyl-1H-indol-6-yl)ethanone is not prominently available in the reviewed literature, the expected mass spectrum can be predicted based on its chemical structure. In positive ion mode, the molecule would be expected to readily protonate to form the molecular ion [M+H]⁺. Given the molecular formula C₁₁H₁₁NO, the exact mass is 173.0841 u, and the molar mass is approximately 173.21 g/mol . wikipedia.org
The primary ion observed in an ESI-MS analysis would therefore be at a mass-to-charge ratio (m/z) of approximately 174.0919. Further fragmentation could occur, potentially involving the loss of the acetyl group or other characteristic cleavages of the indole (B1671886) ring system.
Table 1: Predicted ESI-MS Data
| Ion Species | Predicted m/z |
|---|
Infrared (IR) Spectroscopy
Experimental IR spectra for this compound have not been located in the surveyed scientific databases. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule: an aromatic indole ring, a ketone (C=O), and methyl groups.
The most prominent peak would be the carbonyl (C=O) stretching vibration, expected in the range of 1660-1700 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and methyl groups, C-N stretching, and various aromatic C=C bending and stretching vibrations.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| Ketone C=O | Stretch | 1660 - 1700 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption data for this compound is not detailed in the available literature. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indole chromophore. Indole itself typically exhibits two main absorption bands corresponding to π→π* transitions. The presence of the acetyl group, a conjugated chromophore, at the 6-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The N-methylation would likely have a minor electronic effect.
X-ray Crystallographic Analysis and Solid-State Structure Elucidation
A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, experimental data on its crystal system, space group, and precise molecular geometry in the solid state are not available. The following sections discuss the expected structural features based on analyses of closely related indole derivatives. acs.orgnih.gov
In the absence of a specific crystal structure for this compound, its solid-state packing can be hypothesized based on common interactions observed in other indole derivatives. nih.goviucr.org The crystal lattice would likely be stabilized by a combination of weak intermolecular forces.
C-H···O Interactions: The carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor. It would likely participate in C-H···O interactions with aromatic C-H donors from the indole ring or methyl C-H donors of neighboring molecules.
π···π Stacking Interactions: The planar indole ring system is well-suited for π···π stacking. These interactions, involving the offset or face-to-face arrangement of aromatic rings, are a common feature in the crystal packing of indole compounds and contribute significantly to lattice stability. acs.orgnih.gov
C-H···π Interactions: The electron-rich surface of the indole π-system can act as a weak hydrogen bond acceptor, forming C-H···π interactions with hydrogen atoms from adjacent molecules.
The key conformational feature of this compound is the orientation of the acetyl group relative to the indole ring. Due to steric hindrance and the drive for π-system conjugation, the acetyl group is expected to be largely coplanar with the indole ring. However, some degree of torsional twist between the plane of the acetyl group and the plane of the indole ring is possible. The exact dihedral angle would be influenced by the subtle balance of electronic and steric effects within the crystal packing environment. In related acetylindoles, this coplanarity is a common conformational trait. researchgate.net
Elemental Analysis
The elemental composition of this compound can be calculated from its molecular formula, C₁₁H₁₁NO.
Table 3: Calculated Elemental Composition of C₁₁H₁₁NO
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 76.28% |
| Hydrogen | H | 1.008 | 6.40% |
| Nitrogen | N | 14.007 | 8.09% |
| Oxygen | O | 15.999 | 9.24% |
| Total | | | 100.00% |
Theoretical and Computational Investigations of 1 1 Methyl 1h Indol 6 Yl Ethanone
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to model and predict the properties of molecules. niscpr.res.in DFT calculates the electronic structure of a molecule to determine its ground-state energy, electron density, and other molecular properties. nih.gov For a molecule like 1-(1-methyl-1H-indol-6-yl)ethanone, DFT methods, often using a basis set such as B3LYP/6-31G(d,p), can provide deep insights into its intrinsic chemical nature. niscpr.res.indntb.gov.ua
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. bsb-muenchen.de It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
For this compound, the HOMO is expected to be primarily localized on the electron-rich N-methylindole ring system, which is characteristic of indole (B1671886) derivatives. frontiersin.org Conversely, the LUMO would likely be centered on the electron-withdrawing acetyl group (-COCH₃). This separation of FMOs is typical for donor-acceptor systems and governs their reactivity patterns.
Illustrative Data Table: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |
Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule, providing a guide to its reactive sites. Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue-colored regions signify positive electrostatic potential (electron-poor areas), susceptible to nucleophilic attack. dntb.gov.ua
DFT calculations can accurately predict various spectroscopic properties, which are invaluable for structural confirmation when compared with experimental data. niscpr.res.in
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR spectra. For this compound, key predicted vibrations would include the C=O stretching frequency of the ketone, C-N stretching of the indole ring, and various C-H stretching and bending modes of the aromatic system and the methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can also be predicted. These calculations help in the assignment of complex spectra and can confirm the substitution pattern on the indole ring.
Illustrative Data Table: Predicted Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Vibrational Mode |
| C=O (acetyl) | ~1680-1700 | Stretching |
| C-N (indole ring) | ~1350-1400 | Stretching |
| Aromatic C-H | ~3050-3150 | Stretching |
| Aliphatic C-H (methyl) | ~2900-3000 | Stretching |
Note: These are illustrative predictions. Actual computational results would provide more precise values that can be scaled to match experimental spectra.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding a molecule's three-dimensional structure and its interactions with other molecules, such as biological macromolecules. nih.govtandfonline.com
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the acetyl group to the indole ring.
Computational methods can map the potential energy surface as a function of the dihedral angle of this bond. Such an analysis would likely reveal that the most stable conformation is one where the acetyl group is coplanar with the indole ring to maximize electronic conjugation, with steric hindrance from adjacent ring protons influencing whether the methyl or oxygen atom of the acetyl group is oriented away from the ring. Studies on related formylindoles have shown a preference for specific planar conformations.
In the context of medicinal chemistry, identifying the binding determinants of a molecule to a biological target (like an enzyme or receptor) is a primary goal of molecular modeling. eurekaselect.com This process, often accomplished through molecular docking and molecular dynamics (MD) simulations, predicts how a ligand fits into a protein's binding site and what interactions stabilize the complex. tandfonline.comnih.gov
While no specific protein target for this compound is established in the literature, its structure contains key features that suggest potential binding interactions. The indole scaffold itself is a "privileged structure" known to interact with various biological targets. frontiersin.org
Key potential binding determinants for this compound would include:
Hydrogen Bonding: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, capable of interacting with donor residues like serine, threonine, or asparagine in a protein active site.
π-π Stacking: The planar, aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The methyl groups (on the nitrogen and the acetyl function) and the benzene (B151609) portion of the indole ring can form favorable hydrophobic interactions within a nonpolar pocket of a binding site.
Studies on other indole-based inhibitors, such as those targeting the CBP/EP300 bromodomain or protein kinases, have confirmed the importance of these types of interactions for binding affinity and selectivity. nih.govnih.gov
Tautomeric Equilibrium Stability Studies
A comprehensive review of available scientific literature and computational chemistry databases did not yield specific theoretical or computational studies on the tautomeric equilibrium of this compound. While the principles of keto-enol tautomerism are well-established for carbonyl compounds, detailed research findings and data tables pertaining to the stability of different tautomeric forms of this particular molecule are not publicly available.
Keto-enol tautomerism is a fundamental concept in organic chemistry where a ketone or aldehyde, characterized by a carbonyl group (C=O), exists in equilibrium with its corresponding enol form, which contains a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). frontiersin.orgmasterorganicchemistry.com This equilibrium can be influenced by several factors, including the structure of the molecule, solvent polarity, temperature, and the presence of acid or base catalysts. masterorganicchemistry.comresearchgate.net
For a molecule like this compound, one would anticipate an equilibrium between the primary keto form and its enol tautomer. The stability of each form would be dictated by factors such as intramolecular hydrogen bonding possibilities and the electronic effects of the substituted indole ring system. masterorganicchemistry.comorientjchem.org For instance, studies on other indole-containing compounds have explored how the indole moiety can influence the position of the keto-enol equilibrium. orientjchem.org
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the relative energies and stabilities of tautomers. These studies can provide valuable insights into the geometric parameters, thermodynamic properties, and the energy barriers for the interconversion between the keto and enol forms. However, at present, no such computational data for this compound has been reported in the accessible scientific literature.
In the absence of specific research on this compound, any discussion on its tautomeric equilibrium would be purely speculative and based on analogies with other, structurally related compounds. Therefore, to maintain scientific accuracy, no detailed research findings or data tables can be presented.
Structure Activity Relationship Sar Studies of 1 1 Methyl 1h Indol 6 Yl Ethanone and Its Analogs
Impact of N-Methylation on Biological Activity and Selectivity
The methylation of the indole (B1671886) nitrogen at position 1 (N1) is a common synthetic modification that can profoundly alter a molecule's pharmacological properties. nih.gov This alteration eliminates the hydrogen bond donor capacity of the indole N-H group, which can be critical for anchoring a ligand to its biological target. mdpi.comnih.gov However, the addition of a methyl group can also introduce favorable changes, a phenomenon sometimes referred to as the "magic methyl effect". nih.govacs.org
N-methylation can lead to several outcomes:
Increased Potency: The methyl group can provide beneficial steric interactions, fitting into a specific hydrophobic pocket within the target protein, thereby increasing binding affinity.
Altered Selectivity: By blocking hydrogen bond donation, N-methylation can decrease affinity for an intended or off-target protein while potentially enhancing binding to another, thus improving the selectivity profile.
Improved Pharmacokinetic Properties: The methylation can increase metabolic stability by protecting the N-H group from enzymatic degradation and can enhance membrane permeability and oral absorption by increasing lipophilicity.
In many cases, the introduction of a methyl group at the N1 position of the indole ring has been shown to reduce or even eliminate anti-cancer activity, suggesting that the N-H group is crucial for interaction with the biological target in those instances. nih.gov Conversely, in other contexts, N-methylation is a key step in creating potent bioactive molecules. st-andrews.ac.uk For example, tryptamine-derived compounds like melatonin (B1676174) can be selectively methylated at the indole nitrogen. acs.org The decision to retain or methylate the indole nitrogen is therefore a critical consideration in drug design, tailored to the specific target and desired biological effect. nih.gov
Role of the Acetyl Group at Position 6
The position and nature of substituents on the carbocyclic part of the indole ring are critical determinants of biological activity. The acetyl group at the C6 position of 1-(1-methyl-1H-indol-6-yl)ethanone plays a significant role in defining the molecule's electronic and steric properties, influencing how it interacts with target proteins.
SAR studies on various indole derivatives have shown that substitution at the C6 position can be more favorable for certain biological activities compared to substitution at other positions, such as C5. nih.gov For instance, in a series of celastrol-indole derivatives, a C6-substituted compound demonstrated high cytotoxicity against human hepatocellular carcinoma cells. nih.gov The carbonyl moiety of the acetyl group can act as a hydrogen bond acceptor, forming crucial interactions within a receptor's binding site. Furthermore, the size of the acyl group is important; studies have indicated that smaller acetyl groups can confer stronger anti-proliferative activity compared to larger, bulkier groups like benzoyl. nih.gov
In the context of CBP/EP300 bromodomain inhibitors, derivatives of 1-(1H-indol-1-yl)ethanone have been identified and optimized, highlighting the importance of the acetyl group as part of the core scaffold for achieving potent inhibition. nih.gov The precise positioning at C6 directs the orientation of the molecule within the binding pocket, allowing other parts of the molecule to engage in optimal interactions.
Influence of Substituents on the Indole Ring
Beyond N-methylation and the C6-acetyl group, the introduction of other substituents onto the indole ring provides a powerful tool for fine-tuning pharmacological activity. The electronic and steric properties of these substituents can dramatically alter binding affinity, selectivity, and pharmacokinetic profiles.
Position Dependence: The location of a substituent is often as important as its chemical nature. For some classes of compounds, introducing a substituent at the C5 position enhances anti-tumor activity, while substitution at C7 can significantly reduce it. nih.gov In other series, substitution at the C7 position was found to be the most favorable. researchgate.net
Halogens: The introduction of halogen atoms like fluorine or chlorine is a common strategy. Fluorine-substituted derivatives have been shown to be more potent than their chlorine-substituted counterparts in certain series of CysLT1 antagonists. researchgate.net In studies of indole-chalcones targeting resistant colorectal cancer, a 6-fluoro substituent on the indole ring produced a highly active compound. acs.org
Alkoxy and Alkyl Groups: Methoxy groups (–OCH3) are frequently used to explore electronic and steric effects. The anti-tumor activity of 6-methoxy-substituted indole derivatives was found to be superior to that of 5-methoxy-substituted analogs. nih.gov Similarly, small alkyl groups like methyl at various positions can influence activity. For indole-chalcones, a methyl group at the 7-position resulted in the most potent compound in its series against a resistant cancer cell line. acs.org
The following table summarizes the effect of various substituents on the indole ring on the growth inhibitory activity (GI₅₀) against an oxaliplatin-resistant colorectal cancer cell line (HCT-116/L).
| Compound ID | Indole Substituent | GI₅₀ (nM) |
| 10 | 4-Methyl | 141 |
| 11 | 5-Methyl | 30 |
| 12 | 6-Methyl | 24 |
| 13 | 7-Methyl | 16 |
| FC116 | 6-Fluoro | 13 |
| 15 | 5-Fluoro | 17 |
| 16 | 4-Chloro | 102 |
| 17 | 5-Chloro | 36 |
| 18 | 6-Chloro | 32 |
| 19 | 5-Bromo | 39 |
| 20 | 5-Nitro | 22 |
Data sourced from ACS Pharmacology & Translational Science. acs.org
These findings illustrate that even subtle changes to the substitution pattern on the indole ring can lead to significant variations in biological response, underscoring the importance of systematic exploration of this scaffold.
Rational Design Strategies for Analog Optimization
The optimization of lead compounds like this compound into clinical candidates relies on rational design strategies that leverage SAR data. nih.gov These strategies aim to enhance potency, selectivity, and drug-like properties.
One key approach is hybridization , where the indole scaffold is combined with other pharmacophores known to have beneficial biological activities. researchgate.net This can lead to multi-target directed ligands (MTDLs) that act on multiple pathological pathways simultaneously, which is a promising strategy for complex diseases like Alzheimer's. nih.gov
Structure-based drug design is another powerful strategy. When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how analogs will bind. mdpi.comresearchgate.net This allows for the design of molecules with optimized interactions. For example, docking studies can reveal the importance of strong electron-withdrawing groups on the indole ring for interaction with a specific binding pocket, guiding the synthesis of more potent inhibitors. nih.gov
Further optimization can be achieved through:
Bioisosteric Replacement: Replacing certain functional groups with others of similar size, shape, and electronic properties to improve potency or reduce toxicity. For instance, exploring different halogen substitutions on the indole ring. acs.org
Conformational Constraint: Introducing rigidity into the molecule, for example by cyclization, to lock it into its bioactive conformation. This can increase affinity and reduce off-target effects. nih.gov
Scaffold Hopping: Replacing the indole core with another heterocyclic system while maintaining the key pharmacophoric features to discover novel chemical series with improved properties.
These rational approaches, guided by empirical SAR data, accelerate the drug discovery process and increase the likelihood of developing successful therapeutic agents. nih.govresearchgate.net
Correlations between Structural Features and Biological Responses
The systematic analysis of SAR data allows for the establishment of clear correlations between specific structural features of indole analogs and their resulting biological activities. These correlations form the basis of predictive models for designing new, more effective compounds.
Key correlations for indole-based compounds include:
N1 Substitution: The presence or absence of a substituent on the indole nitrogen directly correlates with the ability to act as a hydrogen bond donor. The N-H motif is often essential for activities like tubulin polymerization inhibition, where it can form a critical hydrogen bond. nih.gov Conversely, N-methylation can be crucial for fitting into hydrophobic pockets or improving pharmacokinetic properties. nih.gov
Position of Ring Substituents: There is a strong correlation between the position of substituents on the indole's benzene (B151609) ring and biological potency. For many anticancer agents, substitution at C5 or C6 is favorable, while C7 substitution is often detrimental. nih.gov For instance, the activity of indole-chalcones against resistant cancer cells is highly sensitive to the position of methyl or halogen groups on the indole ring. acs.org
Electronic Nature of Substituents: The electronic properties of substituents correlate with binding affinity. Molecular docking studies have revealed that the presence of strong electron-withdrawing groups on the indole phenyl ring is important for the ligand's interaction with the binding pocket of proteins like D1 on photosystem II. nih.gov
These correlations, derived from extensive experimental data, provide a roadmap for medicinal chemists to rationally modify indole scaffolds to achieve desired therapeutic effects.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 1-(1-methyl-1H-indol-6-yl)ethanone?
Answer:
Characterization relies on a combination of spectroscopic methods:
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. For example, negative-mode MS can detect pseudomolecular ion peaks (e.g., m/z 151.4 [M - H]⁻ for a related ethanone derivative) .
- Nuclear Magnetic Resonance (NMR): Critical for structural elucidation. The NMR spectrum of analogous indole derivatives reveals distinct signals for aromatic protons (δ 6.60–7.05 ppm) and methyl groups (δ 2.58 ppm) .
- UV-Vis Spectroscopy: Identifies chromophores, with λmax values (e.g., 210–308 nm) indicating conjugated systems in indole derivatives .
Table 1: Representative Spectral Data for Indole-based Ethanones
Basic: What are the key synthetic strategies for preparing this compound and its derivatives?
Answer:
Synthetic routes include:
- Friedel-Crafts Acylation: Direct acetylation of 1-methylindole using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl3) .
- Functional Group Interconversion: Bromination or fluorination at specific positions (e.g., para-substitution on phenyl rings) to modulate reactivity .
- Heterocyclic Modifications: Incorporation of pyrazine or thiophene moieties via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Note: Substituent positioning (e.g., bromine/fluorine on phenyl rings) significantly impacts reactivity and biological activity .
Advanced: How can researchers resolve contradictions in spectral data when assigning the structure of substituted ethanone derivatives?
Answer:
Contradictions often arise from isomeric ambiguity or overlapping signals. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals by correlating - and - couplings. For example, distinguishing 1-(2',3'-dihydroxyphenyl)ethanone from its 2',6'-isomer via symmetry analysis of NMR signals .
- Crystallographic Validation: Use single-crystal X-ray diffraction (refined via SHELX) to confirm bond lengths and angles. SHELXL is preferred for high-resolution data .
- Computational Chemistry: Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values .
Example: In 1-(2',3'-dihydroxyphenyl)ethanone, non-overlapping NMR signals (δ 7.05 ppm for H-5' vs. δ 6.60 ppm for H-4'/6') ruled out the symmetric 2',6'-isomer .
Advanced: What considerations are critical in designing bioactivity assays for indole-based ethanone compounds?
Answer:
Key factors include:
- Target Selection: Prioritize receptors (e.g., kinases, GPCRs) where indole derivatives show affinity. Docking studies (e.g., with AutoDock Vina) predict binding modes .
- Solubility and Stability: Use dimethyl sulfoxide (DMSO) for solubilization, but ensure concentrations ≤0.1% to avoid cytotoxicity. Monitor degradation via HPLC .
- Positive/Negative Controls: Include structurally similar compounds (e.g., 1-(5-bromothiophen-3-yl)ethanone) to benchmark activity .
Table 2: Bioactivity Data for Related Compounds
| Compound | Activity (IC50) | Target | Reference |
|---|---|---|---|
| 1-(2',3'-Dihydroxyphenyl)ethanone | Antioxidant (25 µM) | ROS scavenging | |
| 1-(5-Bromothiophen-3-yl)ethanone | Antifungal (10 µg/mL) | C. albicans |
Basic: What are the common functional group transformations applicable to this compound?
Answer:
Transformations include:
- Oxime Formation: React with hydroxylamine to form oximes, useful for probing bioactivity .
- Reduction: Convert the ketone to a secondary alcohol using NaBH4 or LiAlH4 .
- Halogenation: Introduce bromine or chlorine via electrophilic substitution to enhance electrophilicity .
Note: Steric effects from the methyl group on the indole nitrogen may hinder reactions at the 6-position .
Advanced: How can crystallographic data (e.g., from SHELX) confirm the molecular structure of this compound?
Answer:
Crystallographic workflows involve:
- Data Collection: Use synchrotron radiation or in-house X-ray sources (λ = 0.710–1.541 Å) for high-resolution datasets .
- Structure Solution: Employ SHELXD for phase determination via dual-space methods, followed by SHELXL for refinement (R-factor ≤ 5%) .
- Validation: Check for plausible bond lengths (C–C: ~1.54 Å; C=O: ~1.22 Å) and angles using Coot or Olex2 .
Example: SHELX refinement of 2-chloro-1-(1H-indol-3-yl)ethanone confirmed the Cl–C–C=O dihedral angle (89.7°), critical for conformational analysis .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
